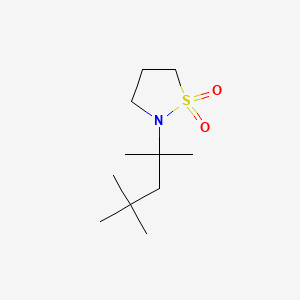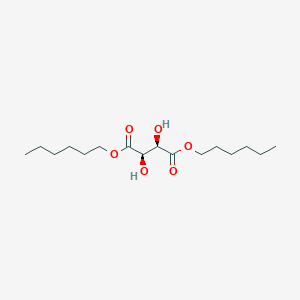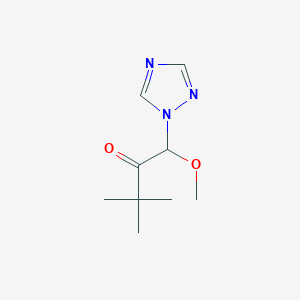
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate: is an organic compound that features a nitrophenyl group and a pyrrolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the esterification of 4-nitrophenol with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl group in (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and hydrolases, due to its ability to undergo hydrolysis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. The hydrolysis reaction is facilitated by the presence of water and the catalytic activity of the enzyme. The released 4-nitrophenol can further participate in various biochemical pathways, depending on the biological context.
類似化合物との比較
(4-Nitrophenyl) acetate: Similar in structure but lacks the pyrrolidinone moiety.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)propionate: Similar but with a propionate group instead of an acetate group.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)butyrate: Similar but with a butyrate group instead of an acetate group.
Uniqueness: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to the presence of both the nitrophenyl and pyrrolidinone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
75659-75-5 |
|---|---|
分子式 |
C12H10N2O6 |
分子量 |
278.22 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)7-12(17)20-9-3-1-8(2-4-9)14(18)19/h1-4H,5-7H2 |
InChIキー |
LHHRLLVFMAVKBU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)

